molecular formula C5H5Cl2N3O2 B13592854 3-Amino-6-chloropyridazine-4-carboxylicacidhydrochloride

3-Amino-6-chloropyridazine-4-carboxylicacidhydrochloride

Cat. No.: B13592854
M. Wt: 210.02 g/mol
InChI Key: GGIVIAIZBDFRSK-UHFFFAOYSA-N
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Description

3-amino-6-chloropyridazine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C5H4ClN3O2 It is a derivative of pyridazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-chloropyridazine-4-carboxylic acid hydrochloride typically involves the chlorination of pyridazine derivatives followed by amination and carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-chloropyridazine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

    Substitution Reactions: Substituted pyridazine derivatives.

    Oxidation and Reduction Reactions: Various oxidized or reduced forms of the compound.

    Coupling Reactions: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

3-amino-6-chloropyridazine-4-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-6-chloropyridazine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxyl groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The chlorine atom can also participate in halogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-6-chloropyridazine-4-carboxylic acid hydrochloride is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and form stable complexes with biomolecules makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C5H5Cl2N3O2

Molecular Weight

210.02 g/mol

IUPAC Name

3-amino-6-chloropyridazine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C5H4ClN3O2.ClH/c6-3-1-2(5(10)11)4(7)9-8-3;/h1H,(H2,7,9)(H,10,11);1H

InChI Key

GGIVIAIZBDFRSK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN=C1Cl)N)C(=O)O.Cl

Origin of Product

United States

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